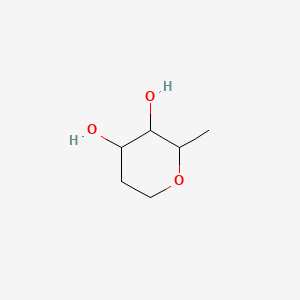![molecular formula C9H9N3O8S B12001156 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid CAS No. 37791-32-5](/img/structure/B12001156.png)
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid is a complex organic compound with the molecular formula C9H9N3O8S and a molecular weight of 319.251 g/mol . This compound is characterized by the presence of a thiophene ring substituted with two nitro groups and an amino group, which is further connected to a pentanedioic acid moiety. It is a rare and unique chemical often used in early discovery research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid typically involves the nitration of thiophene derivatives followed by amination and subsequent coupling with pentanedioic acid. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, ensuring the purity and consistency of the product through rigorous quality control measures .
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Various electrophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the amino and carboxyl groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dinitrothiophen-2-ylamino)-3-methyl-butyric acid
- 2-(Isonicotinoylhydrazono)pentanedioic acid
- 2,4-Diamino-pentanedioic acid
- 2-(3-Methoxy-benzylidene)-pentanedioic acid
- 2-(3,5-Dinitro-thiophen-2-yl)-3,4-dihydro-2H-naphthalen-1-one
- 2-Benzoylamino-pentanedioic acid 5-ethyl ester
- 2-(Naphthalen-1-ylamino)-acetic acid (5-nitro-thiophen-2-ylmethylene)-hydrazide
- 2-Amino-pentanedioic acid dimethyl ester, hydrochloride
- 2-Amino-4-fluoro-pentanedioic acid
- 3,3-Dimethyl-pentanedioic acid dimethyl ester
Uniqueness
2-[(3,5-Dinitrothiophen-2-yl)amino]pentanedioic acid is unique due to its specific substitution pattern on the thiophene ring and the presence of both nitro and amino groups. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
37791-32-5 |
|---|---|
Molecular Formula |
C9H9N3O8S |
Molecular Weight |
319.25 g/mol |
IUPAC Name |
2-[(3,5-dinitrothiophen-2-yl)amino]pentanedioic acid |
InChI |
InChI=1S/C9H9N3O8S/c13-7(14)2-1-4(9(15)16)10-8-5(11(17)18)3-6(21-8)12(19)20/h3-4,10H,1-2H2,(H,13,14)(H,15,16) |
InChI Key |
OGBMJLZFOXXKAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])NC(CCC(=O)O)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3,4-dimethoxyphenyl)(pentanoylamino)methyl]pentanamide](/img/structure/B12001076.png)

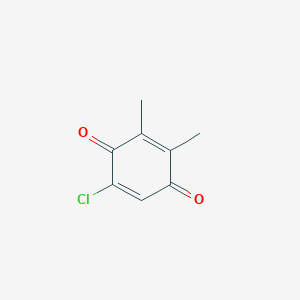
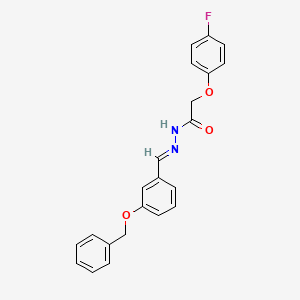
![3-Ethyl-1-propyl-1h-pyrimido[5,4-b][1,4]thiazine-2,4,7(3h,6h,8h)-trione](/img/structure/B12001097.png)
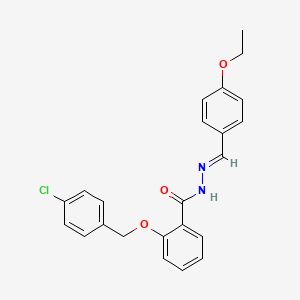
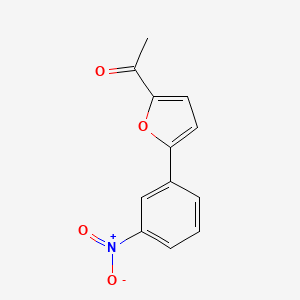
![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12001107.png)
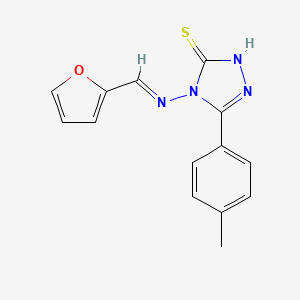
![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B12001123.png)
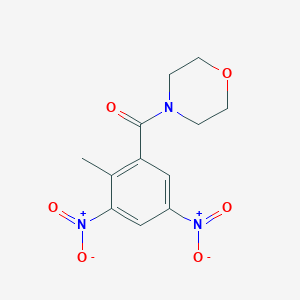
![6-[[4-(4-Morpholinylsulfonyl)benzyl]amino]benzo[CD]indol-2(1H)-one](/img/structure/B12001143.png)
![1-Benzyl-4-[2-(4-benzyl-1-piperazinyl)ethyl]piperazine](/img/structure/B12001150.png)
